molecular formula C6H10ClNO2S B2407030 (1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride CAS No. 2020124-08-5

(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride

Cat. No.: B2407030
CAS No.: 2020124-08-5
M. Wt: 195.66
InChI Key: QKRZXALOYWMWKV-OLQVQODUSA-N
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Description

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-sulfonyl chloride (CAS 2020124-08-5) is a chiral sulfonyl chloride building block of significant value in medicinal chemistry and pharmaceutical research. This compound features a stereochemically defined 3-azabicyclo[3.2.0]heptane scaffold, a structure recognized for its pharmacological potential. The reactive sulfonyl chloride group makes this compound a key intermediate for introducing the azabicyclic moiety into more complex molecules via sulfonamide or sulfonate linkages. Research indicates that derivatives of the 3-azabicyclo[3.2.0]heptane scaffold demonstrate notable biological activity, showing greater binding affinity at dopaminergic receptors (such as D2L and D3) . Furthermore, this core structure is investigated for its interaction with the central histaminergic system, showing potential for developing novel therapies . Compounds based on this scaffold have demonstrated pro-cognitive, wake-promoting, and anti-anxiety properties in pharmacological studies, highlighting their value in researching treatments for neurodegenerative diseases, cognitive disorders, and psychiatric conditions . The specific stereochemistry (1R,5S) is crucial, as individual enantiomers can possess distinct biological affinities and activities . This reagent is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2S/c7-11(9,10)8-3-5-1-2-6(5)4-8/h5-6H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRZXALOYWMWKV-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CN(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CN(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride typically involves multiple steps. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure, followed by the introduction of the sulfonyl chloride group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, leading to different products.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with (1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride:

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Key Features Applications Synthesis Notes
This compound C₇H₇ClNO₂S Rigid bicyclo[3.2.0] core; sulfonyl chloride group Sulfonamide synthesis, enzyme inhibitors Prepared via sulfonylation of the azabicyclo amine intermediate
(1R,5S)-3-azabicyclo[3.2.0]heptane-3-carbonyl chloride C₇H₇ClNO Carbonyl chloride (-COCl) instead of sulfonyl chloride Peptide coupling, acyl transfer Derived from carboxylic acid via thionyl chloride treatment
2,6-Dichloropyridine-3-sulfonyl chloride C₅H₂Cl₂NO₂S Pyridine ring with sulfonyl chloride; planar structure Allosteric inhibitor synthesis Reacted with amines (e.g., 4-aminoadamantan-1-ol) under mild conditions
(2S,5R,6R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₁₀H₁₄N₂O₃S Thia-azabicyclo core; carboxy and pivalamido groups β-lactam antibiotics (e.g., penicillin analogues) Biosynthetic modification of penicillin backbone
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate C₉H₁₃NO₂ Smaller bicyclo[3.1.0] ring; ester functional group Intermediate in IDH1 inhibitor synthesis Synthesized via halogen displacement and hydrolysis

Reactivity and Functional Group Analysis

  • Sulfonyl Chloride vs. Carbonyl Chloride :
    The sulfonyl chloride group in the target compound is more electrophilic than carbonyl chloride due to the electron-withdrawing effect of the sulfonyl group. This enhances its reactivity with amines, forming stable sulfonamides critical in drug discovery . In contrast, carbonyl chlorides are typically used for acylations but are less versatile in sulfonamide formation.
  • Bicyclo Framework Comparison :
    • The [3.2.0] system (7-membered bicyclo) offers greater rigidity compared to the [3.1.0] system (6-membered bicyclo in ), reducing conformational flexibility and improving binding affinity to enzyme active sites .
    • Thia-azabicyclo derivatives () incorporate sulfur, enhancing metabolic stability and β-lactamase resistance in antibiotics .

Research Findings and Data

Table 2: Key Research Data

Parameter This compound 2,6-Dichloropyridine-3-sulfonyl chloride Thia-azabicyclo Derivative ()
Purity 95% (HPLC) >98% (reported) Pharmacopeial grade
Stability Moisture-sensitive; store under inert gas Stable at RT Stable in acidic conditions
Price (50 mg) €855 €941 (similar compounds) Not commercially available

Biological Activity

(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This bicyclic structure is known for its unique properties that can influence various biological pathways, making it a candidate for drug development.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring, which contributes to its reactivity and biological interactions. The sulfonyl chloride functional group enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of azabicyclo compounds exhibit antimicrobial activity. For instance, modifications to the azabicyclo structure have led to the development of compounds with significant efficacy against resistant bacterial strains. The sulfonyl group may play a crucial role in enhancing the interaction with bacterial enzymes, thereby inhibiting their function .

Inhibition of Enzymatic Activity

Research has shown that azabicyclo compounds can act as inhibitors of various enzymes, including those involved in inflammatory processes. For example, the compound's structural analogs have been tested for their ability to inhibit N-acyl phosphatidylethanolamine phospholipase D (NAAA), an enzyme linked to pain and inflammation. These studies demonstrated that certain modifications could lead to enhanced inhibitory activity, indicating a structure-activity relationship (SAR) that could be exploited for therapeutic purposes .

Case Studies

  • In Vivo Pharmacological Studies : A study on related azabicyclo compounds demonstrated their effectiveness in reducing inflammation in animal models. The compounds exhibited a dose-dependent response, with specific derivatives showing improved pharmacokinetic profiles and lower toxicity levels compared to traditional anti-inflammatory drugs .
  • Antibacterial Screening : In another investigation, various derivatives of (1R,5S)-3-azabicyclo[3.2.0]heptane were screened against a panel of bacterial pathogens. Results indicated that certain sulfonamide derivatives displayed remarkable antibacterial activity, particularly against strains resistant to common antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications at specific positions on the azabicyclo framework can significantly alter biological activity. For instance:

Compound VariantPosition of ModificationBiological Activity
Variant A5-positionHigh NAAA inhibition
Variant B3-positionModerate antibacterial
Variant C2-positionLow toxicity

This table illustrates how targeted modifications can enhance or diminish the desired biological effects.

Q & A

Q. How can the synthesis of (1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride be optimized for high yield and purity?

Methodological Answer: Key factors include:

  • Catalysts and Solvents : Use of Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to activate the sulfonyl chloride group during coupling reactions. Polar aprotic solvents like dichloromethane or THF are preferred for their inertness .
  • Temperature Control : Reactions typically proceed at 0–25°C to avoid decomposition of the thermally sensitive bicyclic core .
  • Purification : Gradient silica gel chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve the bicyclic structure’s stereochemistry. Key signals include sulfonyl chloride protons (δ 3.5–4.0 ppm) and bridgehead carbons (δ 50–60 ppm) .
  • X-ray Crystallography : Essential for confirming absolute stereochemistry. Crystals grown via slow evaporation in ethanol show a bicyclo[3.2.0] framework with bond angles of ~100° for the azabicyclic ring .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 222.05) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes in basic media (pH >8) due to sulfonyl chloride reactivity. Buffered solutions (e.g., phosphate buffer, pH 5) are recommended for storage .
  • Thermal Stability : Decomposes above 40°C, forming 3-azabicyclo[3.2.0]heptane and SO₂ gas. Store at –20°C under argon .

Q. What in vitro assays are suitable for assessing its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against serine hydrolases (e.g., chymotrypsin) using fluorogenic substrates. IC₅₀ values correlate with sulfonyl chloride reactivity .
  • Cellular Uptake : Radiolabeled analogs (³⁵S) track intracellular accumulation in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. What reaction mechanisms govern its sulfonylation of nucleophilic residues (e.g., amines, alcohols)?

Methodological Answer:

  • Step 1 : Sulfonyl chloride activation via protonation (acidic conditions) or base-assisted deprotonation (e.g., using DMAP) .
  • Step 2 : Nucleophilic attack by amines, forming stable sulfonamides. Kinetic studies show pseudo-first-order dependence on amine concentration .
  • Side Reactions : Competing hydrolysis in aqueous media requires anhydrous conditions .

Q. How does stereochemistry at the azabicyclic core influence reactivity and bioactivity?

Methodological Answer:

  • Reactivity : The (1R,5S) configuration imposes steric hindrance, slowing sulfonylation of bulky nucleophiles (e.g., tert-butylamine) .
  • Bioactivity : Enantiopure forms show 10–100x higher potency in enzyme inhibition assays compared to racemic mixtures .

Q. What strategies resolve analytical challenges in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect hydrolysis products (e.g., sulfonic acid derivatives) at ppm levels .
  • Forced Degradation Studies : Expose to heat (60°C) and UV light to identify degradation pathways .

Q. Can solubility be modulated without compromising reactivity?

Methodological Answer:

  • Co-solvent Systems : Ethanol/water (70:30) increases solubility (up to 50 mg/mL) while maintaining stability .
  • Prodrug Approach : Mask the sulfonyl chloride as a stabilized ester (e.g., p-nitrophenyl ester) for in vivo studies .

Q. How do computational models predict its binding to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates interactions with enzyme active sites (e.g., IDH1 mutants). The sulfonyl group forms hydrogen bonds with Arg132 .
  • MD Simulations : AMBER force fields reveal conformational flexibility in the bicyclic ring, affecting binding kinetics .

Q. What challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors with precise temperature control to manage heat during sulfonylation .
  • Purification Bottlenecks : Switch from column chromatography to fractional crystallization for large batches .

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